![molecular formula C6H5NO3S B049378 3-Acetyl-1,2-thiazole-4-carboxylic acid CAS No. 118739-39-2](/img/structure/B49378.png)
3-Acetyl-1,2-thiazole-4-carboxylic acid
Übersicht
Beschreibung
3-Acetyl-1,2-thiazole-4-carboxylic acid (ATCA) is a heterocyclic compound that has gained significant attention in the scientific research community due to its unique properties. ATCA is a thiazole derivative that contains both a carboxylic acid and an acetyl group. This compound has been extensively studied due to its potential applications in various fields, including pharmaceuticals, agriculture, and food industries.
Wirkmechanismus
The mechanism of action of 3-Acetyl-1,2-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 3-Acetyl-1,2-thiazole-4-carboxylic acid has been shown to inhibit the growth of several bacterial and fungal strains by disrupting their cell membranes and inhibiting their metabolic processes.
Biochemical and Physiological Effects:
3-Acetyl-1,2-thiazole-4-carboxylic acid has been found to exhibit several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3-Acetyl-1,2-thiazole-4-carboxylic acid has also been found to reduce oxidative stress and inflammation in cells, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Acetyl-1,2-thiazole-4-carboxylic acid has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and has a high purity level. 3-Acetyl-1,2-thiazole-4-carboxylic acid is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, the limitations of 3-Acetyl-1,2-thiazole-4-carboxylic acid include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-Acetyl-1,2-thiazole-4-carboxylic acid. One potential application is in the development of novel antimicrobial agents, as 3-Acetyl-1,2-thiazole-4-carboxylic acid has been shown to exhibit significant antimicrobial activity. Another potential application is in the development of anti-inflammatory drugs, as 3-Acetyl-1,2-thiazole-4-carboxylic acid has been found to possess anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-Acetyl-1,2-thiazole-4-carboxylic acid and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1,2-thiazole-4-carboxylic acid has been extensively studied for its potential applications in various scientific research fields. In the pharmaceutical industry, 3-Acetyl-1,2-thiazole-4-carboxylic acid has been found to exhibit significant antimicrobial and antifungal activity. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
118739-39-2 |
---|---|
Produktname |
3-Acetyl-1,2-thiazole-4-carboxylic acid |
Molekularformel |
C6H5NO3S |
Molekulargewicht |
171.18 g/mol |
IUPAC-Name |
3-acetyl-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5NO3S/c1-3(8)5-4(6(9)10)2-11-7-5/h2H,1H3,(H,9,10) |
InChI-Schlüssel |
WBQGAGZVZKISHH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NSC=C1C(=O)O |
Kanonische SMILES |
CC(=O)C1=NSC=C1C(=O)O |
Synonyme |
4-Isothiazolecarboxylic acid, 3-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.